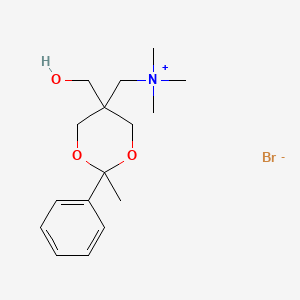
2,3,5-Trichloro-4-(propylsulfonyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Trichloro-4-(propylsulfonyl)pyridine is a chemical compound with the molecular formula C8H8Cl3NO2S It is characterized by the presence of three chlorine atoms and a propylsulfonyl group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloro-4-(propylsulfonyl)pyridine typically involves the chlorination of pyridine derivatives followed by the introduction of the propylsulfonyl group. One common method involves the reaction of 2,3,5-trichloropyridine with propylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by sulfonylation. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
2,3,5-Trichloro-4-(propylsulfonyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The propylsulfonyl group can be oxidized or reduced to form different functional groups, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules, such as biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, or amines can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation of the propylsulfonyl group can produce sulfonic acids.
科学研究应用
2,3,5-Trichloro-4-(propylsulfonyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for the development of new drugs.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用机制
The mechanism of action of 2,3,5-Trichloro-4-(propylsulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the propylsulfonyl group can interact with active sites on enzymes, leading to inhibition or modulation of enzyme activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2,3,5-Trichloropyridine: Lacks the propylsulfonyl group and has different chemical properties and applications.
2,3,6-Trichloropyridine: Similar structure but with chlorine atoms in different positions, leading to different reactivity and applications.
4-Propylsulfonylpyridine: Lacks the chlorine atoms and has different chemical behavior.
Uniqueness
2,3,5-Trichloro-4-(propylsulfonyl)pyridine is unique due to the combination of chlorine atoms and the propylsulfonyl group on the pyridine ring
属性
CAS 编号 |
38827-35-9 |
|---|---|
分子式 |
C8H8Cl3NO2S |
分子量 |
288.6 g/mol |
IUPAC 名称 |
2,3,5-trichloro-4-propylsulfonylpyridine |
InChI |
InChI=1S/C8H8Cl3NO2S/c1-2-3-15(13,14)7-5(9)4-12-8(11)6(7)10/h4H,2-3H2,1H3 |
InChI 键 |
HKOMCMOYGRBTIP-UHFFFAOYSA-N |
规范 SMILES |
CCCS(=O)(=O)C1=C(C(=NC=C1Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


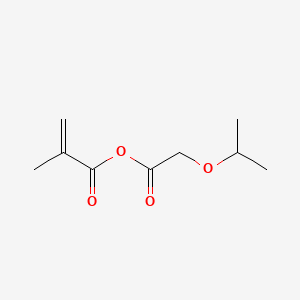
![[Isopropylidenebis(p-phenyleneoxy)]dipropanol](/img/structure/B13744977.png)
![Urea, N'-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B13744979.png)
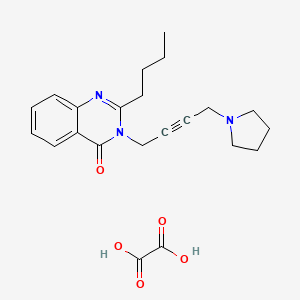


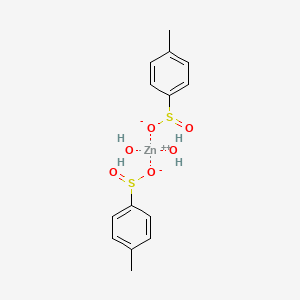

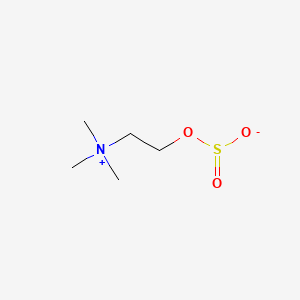
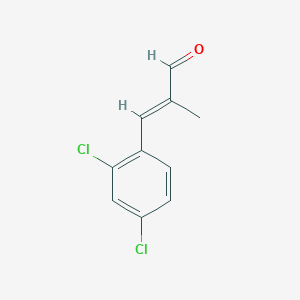

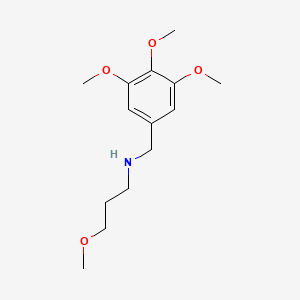
![[3-(2-Sulfosulfanylethylamino)propylamino]benzene](/img/structure/B13745037.png)
